Spiramine A

PAF Antagonism Platelet Aggregation In Vitro Pharmacology

Selective PAF antagonism requires precise structural integrity of the oxazolidine ring and C-15 acetoxy substitution. Generic analogs (e.g., Spiramine C1) introduce off-target antiplatelet effects, confounding mechanistic studies. - **Defined pharmacology**: Selective over ADP/arachidonic acid pathways; IC50 = 6.7 µM vs PAF-induced aggregation. - **Tool compound utility**: Calibrated reference for antiplatelet screening & positive control in SAR studies of C20-diterpenoid alkaloids. - **Supply**: Available as a certified reference standard with full analytical data.

Molecular Formula C24H33NO4
Molecular Weight 399.5 g/mol
Cat. No. B15568652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiramine A
Molecular FormulaC24H33NO4
Molecular Weight399.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15-,16+,17-,18?,19-,20-,21?,22+,23-,24+/m0/s1
InChIKeyZPELMDXCJZDIBP-OSDRPQJXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiramine A Identity and Properties


Spiramine A (Spiramine C acetate ester) is a naturally occurring atisine-type C₂₀-diterpenoid alkaloid isolated primarily from roots of Spiraea japonica L. fil var. acuminata Franch [1]. As an isoatisine-type alkaloid, Spiramine A features an oxazolidine ring with a C14–C20 bridge and a distinctive 2,3,3a,6,7,7a-hexahydro-N-methylindolin-6-one fragment [2]. The compound has a molecular formula of C₂₄H₃₃NO₄ and a molecular weight of 399.52 g/mol . Identified in 1987, Spiramine A remains a benchmark reference compound within the Spiraea japonica diterpene alkaloid class and serves as a critical research tool for platelet aggregation studies and diterpene alkaloid biosynthesis investigations [1].

Atisine-type diterpenoid alkaloid probe
Selective PAF pathway inhibition studies
Natural product for antiplatelet signaling research

Spiramine A Selectivity Profile


In scientific procurement, substituting Spiramine A with structurally related in-class diterpenoid alkaloids such as Spiramine B, C, D, F, or 19-O-deethylspiramine N is not scientifically valid due to divergent regioselective substitution patterns that govern both biological activity and target engagement [1]. Spiraea japonica yields a complex mixture of over 30 atisine- and hetisine-type alkaloids, many of which share the same pentacyclic core but differ in hydroxylation and acetylation at positions 6, 15, or 19 [2]. Even within the Spiramine series, Spiramine C is the non-acetylated parent alcohol of Spiramine A, a structural difference that alters lipophilicity and may significantly modify membrane permeability and PAF receptor interaction . The PAF-induced platelet aggregation inhibitory activity is highly sensitive to these structural modifications; minor changes in the oxazolidine ring substituents or the C14–C20 bridge region result in marked differences in concentration-response profiles [1]. Researchers requiring reproducible experimental outcomes or established biosynthetic pathway validation must source and verify the specific Spiramine A entity rather than accepting uncharacterized Spiraea japonica crude extracts or undefined Spiramine analog mixtures.

Target Spiramine A
  • Selective PAF pathway inhibition
  • Maintains oxazolidine ring integrity
  • C-15 acetoxy substitution present
Substitute Spiramine C1
  • Non-selective antiplatelet activity across multiple agonists
  • Structural analog with altered substituent profile
  • May confound pathway-specific interpretation

Structural analog may not transfer selective PAF antagonist profile; verify substitution impact on pathway endpoints.

Spiramine A Quantitative Comparison


Selective PAF Antagonism vs. Non-Selective Antiplatelet Effect

Spiramine A exhibits concentration-dependent inhibition of Platelet-Activating Factor (PAF)-induced aggregation in rabbit platelets. This constitutes the primary validated biological activity differentiating Spiramine A from non-PAF-modulating diterpenoid alkaloids .

Selectivity profile
Head-to-head
PAF-specific inhibition vs non‑selective antiplatelet
Supports pathway-specific PAF probe selection
In vitro rabbit platelet assay; agonists: PAF, ADP, AA
PAF Antagonism Platelet Aggregation In Vitro Pharmacology

Comparative Potency for PAF-Induced Aggregation

Spiramine A is chemically defined as Spiramine C acetate (ester). This acetylation distinguishes it from its parent alcohol, Spiramine C. The presence of the acetate group at the 11-position (or corresponding position in the oxazolidine framework) increases lipophilicity compared to the free hydroxyl in Spiramine C [1][2].

PAF inhibition IC50
Head-to-head
Spiramine A: 6.7 μM
Spiramine C1: 30.5 ± 2.7 μM
4.6‑fold reported difference in assay potency context
Lower concentration may reduce off‑target assay interference
Atisine-Type Alkaloids SAR Analysis Isolation Chemistry

Oxazolidine Ring and C-15 Substitution

Spiramine A co-occurs with Spiramines B and D in Spiraea japonica; however, these congeners differ in the position and number of hydroxyl and acetyl substituents on the isoatisine skeleton. Spiramine A features a specific acetate ester arrangement distinct from Spiramine B (differing substitution pattern) and Spiramine D (alternative hydroxylation) [1][2].

Structural features
Class-level
Oxazolidine ring + C‑15 acetoxy group
SAR context; presence correlates with PAF inhibitory activity
Class‑level inference; requires target‑specific validation
Natural Product Chemistry Spectroscopic Identification Chemotaxonomy

Spiramine A Supply Chain Consistency: Certified Purity and Stability Benchmarks

Commercially available Spiramine A is standardized to a minimum purity of ≥98% as determined by HPLC [1]. Storage stability has been validated: powder form is stable for up to 24 months when stored tightly sealed at 2–8°C, and for up to 3 years at -20°C [1].

Quality Control Analytical Reference Standards Procurement Specifications

Spiramine A Application Scenarios


Selective PAF Pathway Investigation in Disease Models

Spiramine A serves as a validated pharmacological tool for investigating PAF-induced platelet aggregation pathways. Researchers conducting in vitro studies on thrombosis, inflammation, or PAF receptor antagonism should utilize Spiramine A at concentrations bracketing its established IC₅₀ of 6.7 μM to confirm dose-dependent inhibition . Comparative studies may employ PAF receptor antagonists such as ginkgolide B or WEB 2086 as positive controls; Spiramine A provides a structurally distinct natural product alternative that helps validate target engagement and off-target effects .

Potency Reference for Antiplatelet Screening

Spiramine A is a critical reference standard for the isolation, identification, and biosynthesis of atisine-type diterpenoid alkaloids. Stable isotope-labeled precursor feeding studies have demonstrated that L-serine serves as the nitrogen source for Spiramine A biosynthesis in Spiraea japonica plantlets [1]. Chemists and biochemists investigating the enzymology of C₂₀-diterpenoid alkaloid formation require certified Spiramine A as an authentic standard for LC-MS and NMR confirmation of biosynthetic intermediates and end products [1].

SAR Control for Oxazolidine and C-15 Pharmacophores

Given the chemical complexity of Spiraea japonica, which produces over 30 distinct diterpenoid alkaloids, Spiramine A is employed as a marker compound for developing and validating HPLC, UPLC, or LC-MS methods to characterize botanical raw materials and finished products . The ≥98% purity reference standard enables accurate quantification of Spiramine A content in extracts and ensures batch-to-batch consistency for research-grade Spiraea japonica preparations [2].

Exploratory Antitumor and Antimicrobial Screening

Preliminary studies indicate that Spiramine A possesses antitumor and antimicrobial activities . While detailed mechanism-of-action studies are limited, researchers performing exploratory phenotypic screening against cancer cell lines or microbial pathogens may procure Spiramine A as part of a natural product library. It is essential to use the certified compound (≥98% purity) at defined concentrations to generate reproducible preliminary data, which can then guide follow-up structure-activity relationship (SAR) studies using related Spiramine analogs .

Application
Selection Property
Validation Focus
PAF pathway signaling studies
Selective PAF inhibition profile
Pathway-specific endpoint interpretation
Antiplatelet screening assay context
Reported IC50 benchmark
Assay-response context and comparative ranking
Oxazolidine/C-15 pharmacophore SAR
Structural feature integrity
Structure-activity correlation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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